Chlorhydrate de N-(2-chloroéthyl)dibenzylamine

Vue d'ensemble

Description

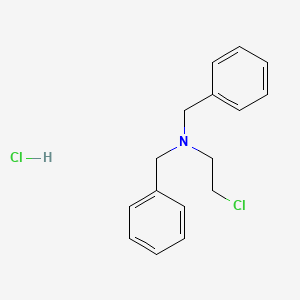

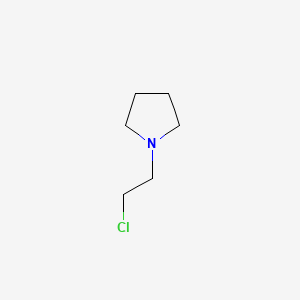

Le chlorhydrate de Dibenamine, également connu sous le nom de chlorhydrate de N-(2-chloroéthyl)dibenzylamine, est un agent bloquant adrénergique compétitif et irréversible. Il est principalement utilisé dans la recherche scientifique pour modifier les effets pharmacologiques de l'adrénaline. Le composé a une formule moléculaire de C16H19Cl2N et un poids moléculaire de 296,23 g/mol .

Applications De Recherche Scientifique

Dibenamine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is employed in studies involving adrenergic receptors and their role in physiological processes.

Medicine: Research on Dibenamine Hydrochloride focuses on its potential therapeutic applications, particularly in cardiovascular diseases.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control

Mécanisme D'action

Target of Action

N-(2-Chloroethyl)dibenzylamine hydrochloride, also known as Dibenamine hydrochloride, primarily targets the adrenergic system . It is a powerful adrenergic blocking agent . The adrenergic system plays a crucial role in the body’s fight-or-flight response by releasing adrenaline.

Action Environment

The action, efficacy, and stability of Dibenamine hydrochloride can be influenced by various environmental factors. For instance, it is practically insoluble in water near neutrality but soluble in dilute acids . It is stable in acidic solutions but rapidly loses activity in neutral or alkaline solutions . These properties suggest that the compound’s action can be significantly influenced by the pH of its environment.

Analyse Biochimique

Biochemical Properties

N-(2-Chloroethyl)dibenzylamine hydrochloride plays a significant role in biochemical reactions, particularly in modifying the pharmacological effects of epinephrine. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to protect against carbon tetrachloride-induced hepatotoxicity by interacting with specific enzymes involved in detoxification processes . The nature of these interactions often involves the inhibition or modification of enzyme activity, leading to altered biochemical pathways.

Cellular Effects

The effects of N-(2-Chloroethyl)dibenzylamine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, as an adrenergic blocking agent, it can inhibit the action of epinephrine on cells, leading to changes in cell signaling and metabolic processes . This can result in altered gene expression and modifications in cellular metabolism, impacting overall cell function.

Molecular Mechanism

At the molecular level, N-(2-Chloroethyl)dibenzylamine hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to adrenergic receptors, blocking the action of epinephrine and other adrenergic agonists . This inhibition leads to a cascade of molecular events, including the downregulation of specific genes and the alteration of enzyme activities, ultimately affecting cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Chloroethyl)dibenzylamine hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effectiveness may diminish due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of N-(2-Chloroethyl)dibenzylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively block adrenergic receptors without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity.

Metabolic Pathways

N-(2-Chloroethyl)dibenzylamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting or modifying the activity of specific enzymes . These interactions can lead to changes in the overall metabolic profile of cells, influencing processes such as detoxification, energy production, and biosynthesis.

Transport and Distribution

Within cells and tissues, N-(2-Chloroethyl)dibenzylamine hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its activity and function, influencing the overall cellular response to its presence.

Subcellular Localization

The subcellular localization of N-(2-Chloroethyl)dibenzylamine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall effectiveness in modulating cellular processes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de Dibenamine est synthétisé par réaction de la dibenzylamine avec le chlorure de 2-chloroéthyle en présence d'une base. La réaction se produit généralement dans un solvant organique tel que le dichlorométhane ou le chloroforme. Le produit est ensuite purifié par recristallisation .

Méthodes de production industrielle : Dans les milieux industriels, la synthèse du chlorhydrate de Dibenamine suit une voie similaire mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le produit final est souvent obtenu sous forme de poudre cristalline, qui est ensuite emballée et stockée dans des conditions contrôlées pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de Dibenamine subit diverses réactions chimiques, notamment :

Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile en raison de la présence du groupe chloroéthyle.

Réactions d'oxydation et de réduction : Il peut être oxydé ou réduit dans des conditions spécifiques, bien que ces réactions soient moins courantes.

Réactifs et conditions courants :

Substitution nucléophile : Les réactifs courants comprennent des nucléophiles tels que des amines ou des thiols. La réaction se produit généralement dans des solvants polaires comme l'eau ou les alcools.

Oxydation : Des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, une substitution nucléophile avec une amine peut donner un dérivé d'amine secondaire ou tertiaire .

4. Applications de la recherche scientifique

Le chlorhydrate de Dibenamine a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Le composé est utilisé dans des études portant sur les récepteurs adrénergiques et leur rôle dans les processus physiologiques.

Médecine : La recherche sur le chlorhydrate de Dibenamine se concentre sur ses applications thérapeutiques potentielles, notamment dans les maladies cardiovasculaires.

Industrie : Il est utilisé dans le développement de nouveaux médicaments et comme composé de référence dans le contrôle qualité

5. Mécanisme d'action

Le chlorhydrate de Dibenamine exerce ses effets en se liant de manière irréversible aux récepteurs adrénergiques, bloquant ainsi l'action de l'adrénaline. Cela entraîne une diminution du taux de destruction de l'adrénaline dans l'organisme. Le composé cible principalement les récepteurs alpha-adrénergiques, qui sont impliqués dans la régulation du tonus vasculaire et de la pression artérielle .

Composés similaires :

Ergotamine : Un agoniste alpha-adrénergique utilisé pour traiter les migraines.

Dobutamine : Un agoniste bêta-adrénergique utilisé dans le traitement de l'insuffisance cardiaque

Comparaison : Alors que l'ergotamine et la dobutamine sont des agonistes adrénergiques, le chlorhydrate de Dibenamine est un antagoniste adrénergique. Cette distinction met en évidence sa capacité unique à bloquer les récepteurs adrénergiques, ce qui le rend précieux dans la recherche axée sur la compréhension des voies inhibitrices de la signalisation adrénergique .

Comparaison Avec Des Composés Similaires

Ergotamine: An alpha-adrenergic agonist used to treat migraines.

Dobutamine: A beta-adrenergic agonist used in the treatment of heart failure

Comparison: While Ergotamine and Dobutamine are adrenergic agonists, Dibenamine Hydrochloride is an adrenergic antagonist. This distinction highlights its unique ability to block adrenergic receptors, making it valuable in research focused on understanding the inhibitory pathways of adrenergic signaling .

Propriétés

IUPAC Name |

N,N-dibenzyl-2-chloroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN.ClH/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10H,11-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXCEBPGNFLHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCl)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075337 | |

| Record name | (2-Chloroethyl)dibenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-43-6 | |

| Record name | Benzenemethanamine, N-(2-chloroethyl)-N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Chloroethyl)dibenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl(2-chloroethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W65S0F7870 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Dibenamine hydrochloride?

A1: Dibenamine hydrochloride acts as an adrenolytic drug, primarily by blocking the effects of epinephrine and norepinephrine. Research suggests that it renders the heart less sensitive to epinephrine without preventing its accumulation in the heart muscle []. This mechanism differs from other adrenergic blockers like Priscol and Fourneau's 933F, which appear to partially block epinephrine's penetration into myocardial cells [].

Q2: What is the impact of Dibenamine hydrochloride on the central nervous system?

A4: Research in cats suggests that Dibenamine hydrochloride might play a role in modulating central nervous system activity. Studies show that it can potentiate the effects of desoxynupharidine hydrochloride, a compound known to induce a sleep-like pattern in brain wave activity []. This suggests a potential interaction with adrenergic neurons within the central nervous system [].

Q3: Does Dibenamine hydrochloride influence metabolic responses during hemorrhagic shock?

A5: Animal studies highlight a potential role for Dibenamine hydrochloride in modulating metabolic responses during hemorrhagic shock. When administered shortly after inducing hemorrhage in dogs, it increased survival rates and reduced the typical increase in plasma amino nitrogen levels [, ]. Interestingly, these effects were less pronounced when administered later in the shock progression [, ].

Q4: How does Dibenamine hydrochloride interact with other pharmacological receptor systems?

A6: In addition to its adrenergic blocking action, Dibenamine hydrochloride has been shown to antagonize the effects of carbamylcholine and potassium chloride in a manner similar to that of N-(2-chloroethyl)dibenzylamine hydrochloride on smooth muscle contraction []. This suggests a broader interaction with pharmacological receptor systems beyond the adrenergic system.

Q5: Are there any notable effects of Dibenamine hydrochloride on blood cell counts?

A7: Research in rats subjected to tourniquet-induced shock revealed that Dibenamine hydrochloride administration led to a more rapid decline in lymphocyte count, alongside an increase in mortality []. This suggests a potential influence on the immune response during shock, although the exact mechanisms remain unclear.

Q6: Can Dibenamine hydrochloride interfere with the accumulation of epinephrine in the myocardium?

A8: Unlike some other adrenergic blockers, Dibenamine hydrochloride does not seem to prevent the accumulation of epinephrine in the myocardium. Studies show that it might even facilitate this accumulation while simultaneously blocking epinephrine's effects on the heart [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid](/img/structure/B1346841.png)